molecular formula C21H21Br2N3O3 B11563545 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11563545
M. Wt: 523.2 g/mol
InChI Key: QZDLJQHNMVIPKQ-UHFFFAOYSA-N
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Description

2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]-N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes brominated phenol and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]-N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Bromination: The starting material, 3-methyl-6-(propan-2-yl)phenol, undergoes bromination using bromine in the presence of a suitable catalyst to form 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol.

    Phenoxy Formation: This intermediate is then reacted with a suitable base to form the phenoxy derivative.

    Hydrazide Formation: The phenoxy compound is then reacted with acetic hydrazide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]-N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]-N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]-N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated phenol and indole moieties may play a crucial role in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: A simpler brominated phenol with similar bromine substitution.

    Indole-3-acetic acid: An indole derivative with different functional groups.

Uniqueness

2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]-N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of brominated phenol and indole moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H21Br2N3O3

Molecular Weight

523.2 g/mol

IUPAC Name

2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C21H21Br2N3O3/c1-10(2)14-8-15(22)12(4)17(23)20(14)29-9-16(27)25-26-19-13-7-5-6-11(3)18(13)24-21(19)28/h5-8,10,24,28H,9H2,1-4H3

InChI Key

QZDLJQHNMVIPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)COC3=C(C(=C(C=C3C(C)C)Br)C)Br

Origin of Product

United States

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